![molecular formula C15H24N6O2 B5655503 1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)
1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a versatile heterocyclic moiety present in many pharmacologically active compounds. It serves as a building block for various drugs due to its ability to interact with different biological targets. Similarly, purine analogs are crucial in medicinal chemistry, offering a wide range of therapeutic properties.
Synthesis Analysis
The synthesis of piperazine derivatives involves various strategies to introduce functional groups at specific positions on the piperazine nucleus to achieve desired pharmacological activities. For instance, the substitution pattern on the piperazine ring significantly affects the medicinal potential of the molecules (Rathi et al., 2016). Additionally, purine and its analogs are synthesized through strategic cyclization and substitution reactions, starting from pyrimidine or imidazole derivatives to construct the purine ring system (Yahyazadeh et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives plays a crucial role in their pharmacological profile. Structural modifications, such as introducing different substituents on the piperazine nucleus, can lead to significant differences in drug activity and selectivity (Sikazwe et al., 2009).
properties
IUPAC Name |
1,3-dimethyl-7-[3-(4-methylpiperazin-1-yl)propyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-17-7-9-20(10-8-17)5-4-6-21-11-16-13-12(21)14(22)19(3)15(23)18(13)2/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWISBMYGCCDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.